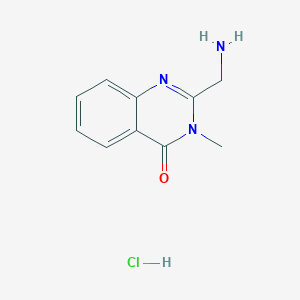

2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

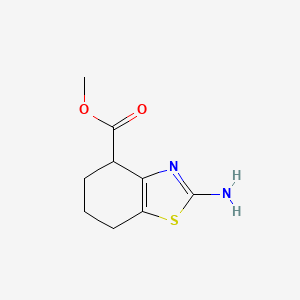

The compound “2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one hydrochloride” is a complex organic molecule. It likely contains an aminomethyl group, which is a functional group consisting of an amino group substituted with a methyl group . It also seems to contain a quinazolinone structure, which is a type of heterocyclic compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, amines can generally be synthesized through methods such as reductive amination or alkylation . For instance, aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .Chemical Reactions Analysis

Amines, in general, can undergo a variety of chemical reactions, including alkylation, acylation, and elimination reactions . The specific reactions that “2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one hydrochloride” can undergo would depend on its exact structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Amines, for example, are known to be basic and can form salts with acids .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one hydrochloride and related compounds have been evaluated for their corrosion inhibition properties. Studies on benzoxazines, which share structural similarities with the quinazolinone derivatives, demonstrate that these compounds can significantly inhibit corrosion on mild steel in acidic environments. The efficiency of these inhibitors is influenced by the amount of nitrogen in the inhibitor, its concentration, and molecular weight, achieving up to 89% inhibition efficiency in certain conditions (Kadhim et al., 2017).

Antimicrobial Activity

Quinazolinone derivatives have been synthesized and evaluated for their potential as antimicrobial agents. Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, through several synthetic steps, was converted into compounds that showed significant antibacterial and antifungal activities against a range of microorganisms, including Escherichia coli and Staphylococcus aureus. This suggests the potential of quinazolinone derivatives in developing new antimicrobial drugs (Desai, Shihora, & Moradia, 2007).

Anticancer Activity

The synthesis of quinazolinone derivatives has been directed towards evaluating their potential as anticancer agents. Research into the synthesis of new quinazolinone compounds has shown promising results in inhibiting thymidylate synthase, a key enzyme in the DNA synthesis pathway, indicating their utility in developing anticancer therapies. These compounds exhibit significant activity against various cancer cell lines, highlighting the importance of quinazolinone derivatives in cancer research (Cao Sheng-li, 2004).

Synthesis of Complex Molecules

Quinazolinone derivatives serve as key intermediates in the synthesis of complex molecules with various biological activities. The synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, for example, is crucial for developing drugs that inhibit thymidylate synthase, offering insights into the versatile chemistry of quinazolinones for drug development (Cao Sheng-li, 2004).

Wirkmechanismus

Target of Action

The primary target of 2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one hydrochloride, also known as Blarcamesine , is the intracellular sigma-1 chaperone protein . This protein is expressed in most tissues and located at focal contacts between mitochondria and the endoplasmic reticulum . The sigma-1 receptor forms heterodimers with many other membrane receptors, influencing multiple cellular pathways and physiological processes .

Mode of Action

Blarcamesine acts as an agonist of the sigma-1 receptor . It binds the sigma-1 receptor in the high nanomolar range and the muscarinic receptor in the low micromolar range . This interaction leads to changes in the function of these receptors, which can have various downstream effects.

Biochemical Pathways

It is known that the sigma-1 receptor influences multiple cellular pathways and physiological processes . Blarcamesine has been reported to have memory-preserving and neuroprotective effects in mice treated with the muscarinic receptor antagonist scopolamine .

Pharmacokinetics

It is known that the compound has been used in clinical trials, suggesting that it has acceptable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .

Result of Action

The action of Blarcamesine results in various molecular and cellular effects. It has been reported to have memory-preserving and neuroprotective effects in mice . Other studies suggest that Blarcamesine may block tau hyperphosphorylation and protect mitochondria .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(aminomethyl)-3-methylquinazolin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c1-13-9(6-11)12-8-5-3-2-4-7(8)10(13)14;/h2-5H,6,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDLVADXTNZYSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2=CC=CC=C2C1=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Pyridin-4-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2764619.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine](/img/structure/B2764624.png)

![N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2764626.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2764627.png)

![6-Hydroxy-2-[(2-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2764629.png)

![[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2764630.png)

![2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764632.png)